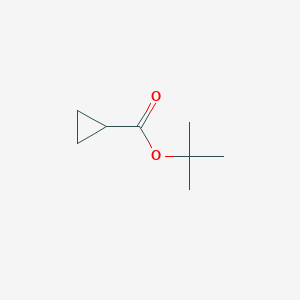








|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:5])([O-:4])[CH3:3].[K+].[CH:7]1([C:10](Cl)=[O:11])[CH2:9][CH2:8]1>C1COCC1>[CH:7]1([C:10]([O:4][C:2]([CH3:5])([CH3:3])[CH3:1])=[O:11])[CH2:9][CH2:8]1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
50.99 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C(=O)Cl
|
|
Name
|
resultant suspension
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
did not exceed 50° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
(cooling required)
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to about one third of the original volume
|
|
Type
|
ADDITION
|
|
Details
|
added to 2 liters of saturated aqueous ammonium chloride solution
|
|
Type
|
ADDITION
|
|
Details
|
The pH was adjusted to 8 by addition of saturated sodium bicarbonate solution
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was then extracted three times with diethyl ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
TEMPERATURE
|
|
Details
|
without heating (cold water bath)
|
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled at a bath temperature of about 85° C. and 42 mbar
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CC1)C(=O)OC(C)(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |